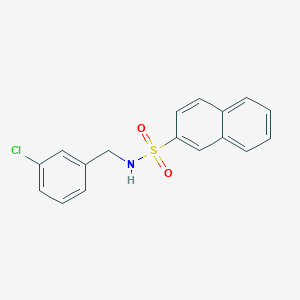
N-benzyl-1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide
描述
N-benzyl-1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide, also known as Fluorobenzylpiperazine or FBP, is a synthetic compound that belongs to the family of piperazine derivatives. It is a potent and selective ligand for the dopamine D3 receptor, which is a subtype of dopamine receptors that are mainly located in the mesolimbic and mesocortical areas of the brain. The dopamine D3 receptor has been implicated in various neurological disorders, including addiction, depression, and schizophrenia. Therefore, FBP has attracted considerable attention from the scientific community as a potential therapeutic agent for these disorders.
作用机制
FBP acts as a partial agonist at the dopamine D3 receptor, which means that it can activate the receptor but only to a limited extent compared to full agonists. This property is thought to be beneficial for the treatment of addiction and other disorders, as it can reduce the risk of side effects associated with full agonists, such as tolerance and dependence. FBP also has a high affinity for the dopamine D2 receptor, which is another subtype of dopamine receptors that are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
FBP has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that plays a crucial role in reward, motivation, and pleasure. By selectively activating the dopamine D3 receptor, FBP can modulate the activity of the mesolimbic and mesocortical dopamine pathways, which are implicated in addiction and other disorders. FBP has also been shown to have anxiolytic and antidepressant effects in animal models, which may be mediated by its interaction with the dopamine D2 receptor.
实验室实验的优点和局限性
FBP has several advantages as a research tool, including its high selectivity for the dopamine D3 receptor, its partial agonist activity, and its ability to cross the blood-brain barrier. However, FBP also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, researchers need to carefully optimize the dosage and administration of FBP in their experiments to avoid unwanted side effects.
未来方向
FBP has the potential to become a valuable therapeutic agent for addiction, depression, and schizophrenia. However, further research is needed to fully understand its mechanisms of action and to optimize its pharmacological properties. Some possible future directions for FBP research include:
- Developing more efficient synthesis methods for FBP that can reduce the cost and complexity of the process.
- Investigating the effects of FBP on other neurotransmitter systems, such as the glutamatergic and GABAergic systems, which are also implicated in addiction and other disorders.
- Conducting clinical trials to evaluate the safety and efficacy of FBP in humans, and to compare its effects with those of existing treatments.
- Developing novel drug delivery systems for FBP that can improve its bioavailability and reduce its toxicity.
- Using FBP as a research tool to study the role of the dopamine D3 receptor in other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
科学研究应用
FBP has been extensively studied in preclinical models of addiction, depression, and schizophrenia. In animal studies, FBP has been shown to reduce drug-seeking behavior, improve mood, and alleviate symptoms of psychosis. These effects are thought to be mediated by the selective activation of the dopamine D3 receptor, which regulates the release of dopamine in the brain.
属性
IUPAC Name |
N-benzyl-1-(3-fluorobenzoyl)-N-propan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c1-17(2)26(16-18-7-4-3-5-8-18)23(28)19-11-13-25(14-12-19)22(27)20-9-6-10-21(24)15-20/h3-10,15,17,19H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZJWGDCFADHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-fluorophenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4850127.png)
![N-(2-methylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4850138.png)

![ethyl 6-methyl-3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4850154.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4850172.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4850178.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4850180.png)
![4-{[4-(benzyloxy)benzylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4850187.png)
![3-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4850191.png)
![5-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4850202.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl N-acetylglycinate](/img/structure/B4850211.png)

![1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4850221.png)